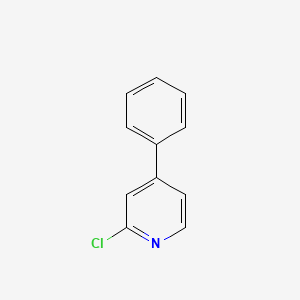

2-Chloro-4-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROTUXXYBNRZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376503 | |

| Record name | 2-chloro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42260-39-9 | |

| Record name | 2-chloro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-phenylpyridine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Chloro-4-phenylpyridine, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a substituted pyridine derivative with a phenyl group at the 4-position and a chlorine atom at the 2-position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈ClN | [1][2][3][4] |

| Molecular Weight | 189.64 g/mol | [1][2][3] |

| CAS Number | 42260-39-9 | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques. While specific experimental spectra for this exact compound are not publicly available, data from closely related analogs and theoretical predictions provide a solid basis for its structural characterization.

Spectroscopic Data (Reference: 2-Phenylpyridine)

As a close structural analog, the spectroscopic data for 2-phenylpyridine (C₁₁H₉N) offers valuable insights into the expected spectral features of this compound. The primary difference will be the electronic effect of the chlorine atom at the 2-position and the absence of a proton at that position.

¹H NMR (400 MHz, CDCl₃) of 2-Phenylpyridine: [5]

-

δ 8.83 – 8.60 (m, 1H): Pyridine H6

-

δ 8.11 – 7.91 (m, 2H): Phenyl H2', H6'

-

δ 7.84 – 7.65 (m, 2H): Pyridine H3, H4

-

δ 7.55 – 7.48 (m, 2H): Phenyl H3', H5'

-

δ 7.47 – 7.40 (m, 1H): Phenyl H4'

-

δ 7.37 – 7.15 (m, 1H): Pyridine H5

¹³C NMR (101 MHz, CDCl₃) of 2-Phenylpyridine: [5]

-

δ 157.4: Pyridine C2

-

δ 149.6: Pyridine C6

-

δ 139.4: Phenyl C1'

-

δ 136.7: Pyridine C4

-

δ 128.9, 128.7, 126.9: Phenyl C2', C3', C4', C5', C6'

-

δ 122.1: Pyridine C3

-

δ 120.6: Pyridine C5

Expected Spectral Modifications for this compound:

-

¹H NMR: The proton at the 2-position of the pyridine ring will be absent. The electron-withdrawing effect of the chlorine atom is expected to deshield the adjacent proton at the 3-position, causing a downfield shift. The signals for the protons on the phenyl ring and the remaining pyridine protons will also experience slight shifts.

-

¹³C NMR: The carbon atom at the 2-position (C2) will be directly attached to the chlorine atom, leading to a significant downfield shift. The other carbon resonances in the pyridine ring will also be affected by the substitution.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine and phenyl rings (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 189, with a characteristic M+2 isotopic peak at m/z 191 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of a variety of more complex molecules.[1] It is commonly prepared via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the synthesis of 4-aryl-2-chloropyridines, which can be adapted for the synthesis of this compound. This protocol is based on the regioselective Suzuki coupling of 2,4-dichloropyrimidines, which demonstrates the preferential reactivity at the 4-position. A similar reactivity pattern is expected for dihalopyridines.[6]

Reaction Scheme:

References

Technical Guide: 2-Chloro-4-phenylpyridine (CAS No. 42260-39-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-phenylpyridine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of a variety of organic molecules. Its structural motif is of significant interest in medicinal chemistry and materials science. This technical guide provides a summary of the available experimental and computed data for this compound, along with a representative synthesis protocol and general experimental workflows relevant to its potential applications.

Chemical and Physical Properties

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| CAS Number | 42260-39-9 | [1][2] |

| Molecular Formula | C₁₁H₈ClN | [1][2][3] |

| Molecular Weight | 189.64 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Pyridine, 2-chloro-4-phenyl- | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC=C2)Cl | [1] |

| InChI Key | MROTUXXYBNRZSG-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 189.034527 g/mol | [1] |

| Monoisotopic Mass | 189.034527 g/mol | [1] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 194 | [1] |

Table 3: Experimental Properties of 4-Phenylpyridine (CAS No. 939-23-1) for Comparison

| Property | Value |

| Physical Description | Light brown crystalline solid |

| Boiling Point | 274-275 °C |

| Melting Point | 69-73 °C |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, GC-MS data is noted as being available.[1] Researchers should refer to spectral databases or perform their own analysis for detailed characterization.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction between a chloropyridine and a phenylboronic acid derivative. The following is a representative protocol adapted from procedures for similar compounds.[4][5]

Reaction:

Materials and Reagents:

-

2,4-Dichloropyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dichloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). Sparge the mixture with the inert gas for 15-20 minutes.

-

Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.

-

Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is limited in publicly accessible literature, the 2-phenylpyridine scaffold is a recognized privileged structure in drug discovery. Derivatives of this compound have been investigated for various therapeutic applications.

-

Anticancer Activity: The 2-phenylpyridine core is found in compounds designed as inhibitors of protein kinases, such as Src and Abl, which are implicated in cancer signaling pathways.[6] Additionally, certain chlorophenyl pyridine derivatives have shown cytotoxic activity against various human cancer cell lines, with some acting as topoisomerase II inhibitors.[6]

-

Anti-inflammatory Activity: Phenylpyridine derivatives have been explored as potential anti-inflammatory agents. The mechanism of action for some of these compounds is thought to involve the modulation of pro-inflammatory cytokine production.

-

Insecticidal Activity: Novel 2-phenylpyridine derivatives have been synthesized and shown to exhibit insecticidal properties.[7]

Experimental Workflows and Signaling Pathways

Given the role of this compound as a synthetic intermediate for biologically active molecules, the following diagrams illustrate relevant experimental and conceptual workflows.

References

- 1. This compound | C11H8ClN | CID 2762842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus | MDPI [mdpi.com]

Unraveling the Potential: A Technical Guide to the Mechanistic Insights of 2-Chloro-4-phenylpyridine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-phenylpyridine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and agrochemical research. While primarily utilized as a key synthetic intermediate, the exploration of its derivatives has unveiled a spectrum of biological activities, offering potential pathways for the development of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the current understanding of the potential mechanisms of action, drawing from studies on its structurally related analogs and derivatives. Although direct mechanistic studies on this compound are limited, the biological activity of its progeny offers valuable insights into its potential therapeutic applications.

Core Applications and Synthetic Utility

This compound serves as a fundamental building block in the synthesis of a wide array of more complex molecules. Its chemical structure, featuring a reactive chlorine atom and a phenyl group on the pyridine ring, allows for diverse functionalization through various organic reactions. This has led to its use in the development of:

-

Anti-cancer agents: As a scaffold for compounds targeting key signaling pathways in cancer progression.

-

Anti-inflammatory drugs: Forming the basis for molecules that modulate the immune response.

-

Agrochemicals: Utilized in the creation of novel herbicides and pesticides.

Hypothesized Mechanisms of Action Based on Derivative Studies

The true potential of the this compound scaffold is illuminated by the biological activities of its derivatives. These studies suggest that compounds derived from this core structure may exert their effects through multiple mechanisms.

Anti-inflammatory Activity

Research into pyrrole derivatives structurally related to this compound suggests a potent immunomodulatory mechanism. One study on a pyrrole-containing compound demonstrated significant anti-inflammatory effects, characterized by a reduction in the pro-inflammatory cytokine TNF-α and an elevation of the anti-inflammatory cytokine TGF-β1.[1][2] This suggests a potential mechanism involving the modulation of cytokine signaling pathways.

Furthermore, studies on 2-phenyl-4H-chromen-4-one derivatives, which share the phenyl-heterocycle motif, have indicated that their anti-inflammatory effects may be mediated through the inhibition of the Toll-like receptor 4 (TLR4)/MAPK signaling pathway. This pathway is a critical component of the innate immune response to bacterial lipopolysaccharide (LPS), and its inhibition leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α.

Caption: Hypothesized inhibition of the TLR4 signaling pathway by phenylpyridine derivatives.

Anticancer Activity

The this compound scaffold has been incorporated into more complex molecules exhibiting significant anticancer properties. For instance, derivatives of 2-chloro-4-anilinoquinazoline have demonstrated potent antiproliferative activity. The proposed mechanisms for these compounds are multifaceted and include:

-

DNA Binding: Some derivatives are believed to interact with DNA, potentially through intercalation or groove binding, thereby disrupting DNA replication and transcription in cancer cells.[3][4]

-

Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival is another proposed mechanism. Targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical for tumor growth and angiogenesis.[4]

Another class of related compounds, 4-phenyl-2-quinolones, has been shown to act as antimitotic agents. Their mechanism of action is believed to involve the inhibition of microtubule polymerization, which is essential for cell division. This disruption of the cytoskeleton ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed inhibition of EGFR and VEGFR-2 signaling by quinazoline derivatives.

Quantitative Data from Derivative Studies

The following tables summarize the quantitative data for the biological activities of various derivatives based on the 2-phenylpyridine and related scaffolds.

Table 1: Anti-inflammatory Activity of a Pyrrole Derivative Data from a study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.

| Parameter | Treatment Group (40 mg/kg) | Result | p-value | Reference |

| Serum TNF-α | Repeated Dose (14 days) | Significant Decrease | p = 0.032 | [1][2] |

| Serum TGF-β1 | Single Dose | Significant Increase | p = 0.002 | [1][2] |

| Serum TGF-β1 | Repeated Dose (14 days) | Significant Increase | p = 0.045 | [1][2] |

Table 2: Anticancer Activity of a Quinazoline-Chalcone Derivative (14g) GI50 values represent the concentration required to inhibit cell growth by 50%.

| Cancer Cell Line | Cell Type | GI50 (µM) | Reference |

| K-562 | Leukemia | 0.622 | [4] |

| RPMI-8226 | Leukemia | >100 | [4] |

| HCT-116 | Colon Cancer | 1.81 | [4] |

| LOX IMVI | Melanoma | 1.63 | [4] |

| MCF7 | Breast Cancer | 1.34 | [4] |

Table 3: Anticancer Activity of a 4-Phenyl-2-quinolone Derivative (22) IC50 values represent the concentration required to inhibit cell proliferation by 50%.

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| COLO205 | Colon Cancer | 0.32 | |

| H460 | Lung Cancer | 0.89 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the in vivo anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats (180-220 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping: Rats are randomly divided into control, reference (e.g., Diclofenac), and test groups.

-

Compound Administration: The test compound (e.g., a pyrrole derivative) is administered intraperitoneally at various doses (10, 20, and 40 mg/kg). The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to evaluate the effect of a compound on systemic inflammation and cytokine production.

-

Animals: Male Wistar rats are used.

-

Compound Administration: The test compound is administered as a single dose or repeatedly for a specified period (e.g., 14 days).

-

Induction of Inflammation: One hour after the final dose of the test compound, animals are injected intraperitoneally with LPS (e.g., 1 mg/kg).

-

Blood Collection: Two hours after LPS injection, blood samples are collected via cardiac puncture under anesthesia.

-

Cytokine Analysis: Serum is separated by centrifugation, and the levels of TNF-α, IL-10, and TGF-β1 are quantified using specific ELISA kits according to the manufacturer's instructions.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50/GI50: The concentration of the compound that causes 50% inhibition of cell growth or proliferation is calculated from the dose-response curve.

Caption: General workflow for the screening and evaluation of potential anticancer compounds.

Conclusion and Future Directions

While this compound is primarily recognized as a valuable synthetic intermediate, the diverse and potent biological activities of its derivatives highlight the significant potential of this chemical scaffold in drug discovery. The inferred mechanisms of action, spanning from the modulation of inflammatory signaling pathways to the inhibition of key targets in cancer, provide a strong rationale for the continued exploration of novel compounds based on this core structure.

Future research should focus on elucidating the direct biological effects of this compound and its simpler analogs to better understand the fundamental structure-activity relationships. The synthesis and screening of focused libraries of derivatives will be crucial in identifying lead compounds with enhanced potency and selectivity for specific biological targets. Advanced in vitro and in vivo studies, coupled with computational modeling, will be instrumental in unraveling the precise molecular mechanisms and translating the promise of this chemical class into tangible therapeutic benefits.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of the Pyridine Ring in 2-Chloro-4-phenylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the pyridine ring in 2-chloro-4-phenylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science.[1] This document details the molecule's behavior in key organic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various palladium-catalyzed cross-coupling reactions.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of the electronic properties of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2 and C4).

The chlorine atom at the C2 position is a good leaving group in nucleophilic substitution and a reactive handle for cross-coupling reactions. The phenyl group at the C4 position is a bulky substituent that can influence the regioselectivity of reactions and is itself susceptible to electrophilic attack.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. When subjected to electrophilic attack, the reaction preferentially occurs on the more electron-rich phenyl ring.

Nitration

Table 1: Nitration of Related Phenylpyridine Compounds

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 4-Phenylpyridine | HNO₃, H₂SO₄ | 4-(4-Nitrophenyl)pyridine | High | General Knowledge |

| 2-Phenylpyridine | HNO₃, H₂SO₄ | 2-(4-Nitrophenyl)pyridine and 2-(2-Nitrophenyl)pyridine | - | Forsyth & Pyman, 1926 |

Experimental Protocol: General Procedure for Nitration of Phenylpyridines

Caution: Concentrated nitric and sulfuric acids are highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

-

To a stirred solution of the phenylpyridine substrate in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by pouring it onto crushed ice, and the resulting mixture is neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide).

-

The precipitate is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization or column chromatography.

Halogenation

Similar to nitration, halogenation of this compound is predicted to occur on the phenyl ring. The regioselectivity (ortho- vs. para-) will depend on the halogenating agent and reaction conditions.

Table 2: Halogenation of a Related Phenylpyridine Compound

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Phenylpyridine | N-Chlorosuccinimide, CH₂Cl₂ | 3-Chloro-2-phenylpyridine | 85 | Organic Syntheses, 2024[2] |

Experimental Protocol: meta-C–H Chlorination of 2-Phenylpyridine [2]

-

A solution of the dearomatized pyridine adduct of 2-phenylpyridine (1.0 equiv.) in dry CH₂Cl₂ is cooled to 0 °C.

-

A solution of N-Chlorosuccinimide (1.2 equiv.) in dry CH₂Cl₂ is added dropwise over 10 minutes.

-

After consumption of the starting material, the volatiles are evaporated.

-

The residue is dissolved in CH₃CN, and 6N HCl is added. The mixture is stirred at 60 °C for 24 hours.

-

After cooling, the mixture is diluted with water and neutralized with solid Na₂CO₃.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Purification is achieved by column chromatography or distillation.

Sulfonation

Sulfonation of this compound is also expected to favor substitution on the phenyl ring. The reaction typically requires harsh conditions, such as fuming sulfuric acid.

Table 3: Sulfonation of a Related Phenylpyridine Compound

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Phenylpyridine | Oleum | 2-(4-Sulfophenyl)pyridine | - | General Knowledge |

Experimental Protocol: General Procedure for Sulfonation of Phenylpyridines

Caution: Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water. Handle with extreme care and appropriate PPE in a fume hood.

-

The phenylpyridine substrate is added portion-wise to fuming sulfuric acid at room temperature with vigorous stirring.

-

The reaction mixture is heated to the desired temperature (e.g., 100-150 °C) and maintained for several hours.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent.

Nucleophilic Aromatic Substitution

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNA) at the C2 and C4 positions. The presence of the chloro substituent at C2 provides a leaving group for this reaction.

The general mechanism for SₙAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

Caption: General mechanism for nucleophilic aromatic substitution.

Table 4: Nucleophilic Aromatic Substitution of 2-Chloropyridine Derivatives

| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Chloropyridine | Amines | Various conditions | 2-Aminopyridine derivatives | Varies | General Knowledge |

| 2-Chloropyridine | Alkoxides | NaOR, ROH | 2-Alkoxypyridine derivatives | Varies | General Knowledge |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

-

A mixture of this compound, the desired amine (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., DMF, DMSO, or toluene) is heated under an inert atmosphere.

-

The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position of this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Table 5: Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives

| 2-Chloropyridine Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | General Protocol |

| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | High | Hu et al., 2009[3] |

| 2-Chloropyridines | Lithium triisopropyl 2-pyridylboronates | Pd₂(dba)₃ / 1 | KF | Dioxane | 110 | 70-78 | NIH Public Access[4] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4]

-

To an oven-dried Schlenk tube are added this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), a ligand if necessary, and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Degassed solvent (e.g., toluene, dioxane, DMF, often with water) is added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Table 6: Buchwald-Hartwig Amination of Chloroarenes

| Chloroarene | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Chlorobenzene | Morpholine | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 100 | 98 | General Protocol |

| Aryl chlorides | Various amines | [Pd(NHC)(NQ)]₂ / IPr | KOH | Dioxane | 100 | Excellent | Gooßen et al., 2005[5] |

| Aryl bromides | Pyrimidin-2-amine | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 82 | Al-Karawi & Al-Amiery, 2015[6] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]

-

An oven-dried reaction vessel is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 1-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv.).

-

The vessel is sealed, evacuated, and backfilled with an inert gas.

-

The amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene, dioxane) are added.

-

The mixture is heated to the required temperature (typically 80-110 °C) until the reaction is complete.

-

After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic phase is washed, dried, and concentrated.

-

Purification is performed by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.

Table 7: Sonogashira Coupling of Halopyridines

| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp | Yield (%) | Reference |

| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | up to 96 | Li et al., 2017[8] |

| Aryl halides | Terminal alkynes | MCM-41-Pd / CuI / PPh₃ | Et₃N | DMF | 90 °C | High | Islam et al., 2015[9] |

Experimental Protocol: General Procedure for Sonogashira Coupling [8]

-

To a degassed solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added.

-

The mixture is degassed again before the terminal alkyne (1.1-1.5 equiv.) is added dropwise.

-

The reaction is stirred at room temperature or heated until completion.

-

The reaction mixture is filtered, and the filtrate is concentrated.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined reactivity profile. The pyridine ring's electronic nature dictates its susceptibility to nucleophilic attack at the 2- and 4-positions and its general resistance to electrophilic substitution. The chloro group at the C2 position serves as an excellent leaving group for nucleophilic aromatic substitution and as a key reactive site for a variety of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Electrophilic substitution, when forced, is expected to occur on the more electron-rich phenyl ring. This predictable reactivity makes this compound a valuable building block for the synthesis of a wide range of functionalized molecules for applications in drug discovery and materials science.

References

- 1. Directed nucleophilic aromatic substitution reaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of 2-Phenylpyridine Derivatives: A Technical Guide for Drug Discovery

The 2-phenylpyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The unique structural and electronic properties conferred by the juxtaposition of a phenyl and a pyridine ring allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential biological activities of 2-phenylpyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Anticancer Activity: A Primary Focus

The quest for novel anticancer agents has been a major driver for the exploration of 2-phenylpyridine derivatives. These compounds have demonstrated promising cytotoxic and antiproliferative effects against a variety of cancer cell lines through diverse mechanisms of action.[2][3][4][5]

Mechanisms of Anticancer Action

The anticancer activity of 2-phenylpyridine derivatives is often attributed to their ability to interfere with critical cellular processes, including redox homeostasis, cell cycle progression, and signal transduction.

-

Inhibition of Thioredoxin Reductase (TrxR): One of the key proposed mechanisms for the anticancer effects of some 2-phenylpyridine derivatives is the inhibition of thioredoxin reductase (TrxR), a crucial enzyme in maintaining cellular redox balance.[1] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[1]

-

Kinase Inhibition: Kinases are pivotal enzymes in cellular signaling pathways that are often dysregulated in cancer.[6] Several 2-phenylpyridine derivatives have been investigated as kinase inhibitors, targeting pathways essential for tumor growth and survival.[4] For instance, certain derivatives have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[4]

-

Induction of Apoptosis: Disruption of microtubule dynamics is another avenue through which some heterocyclic compounds exert their anticancer effects. While more commonly associated with other scaffolds, the induction of apoptosis through various pathways remains a significant outcome of treatment with 2-phenylpyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of 2-phenylpyridine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyridine rings.[7]

-

Enhancing Activity: The presence of specific functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance the antiproliferative activity against various cancer cell lines.[7]

-

Reducing Activity: Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to a decrease in anticancer potency.[7]

The spatial orientation of the phenyl rings in diaryl-substituted pyridines is a critical determinant of their biological activity, with the pyridine core serving to lock these groups in a specific conformation that is conducive to binding within the active sites of target enzymes.[8]

Experimental Evaluation of Anticancer Activity

A tiered approach, moving from in vitro to in vivo models, is essential for the comprehensive evaluation of new anticancer agents.[9]

The initial screening of 2-phenylpyridine derivatives for anticancer activity typically involves in vitro assays to determine their cytotoxicity and effect on cell proliferation.

-

MTT/MTS Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are widely used colorimetric methods to assess cell viability.[6][10][11] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 2-phenylpyridine derivative and a vehicle control. Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell survival and proliferation.[9]

The results of in vitro anticancer activity are often summarized in a table for easy comparison of the potency of different derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4e | MCF-7 | 1-10 | 5-Fluorouracil | 1-10 |

| 4f | SK-MEL-28 | 1-10 | Etoposide | 1-10 |

| 4f | B16-F1 | 10.8 | - | - |

Data adapted from a study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives.[12]

Promising candidates from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and toxicity.[13] This typically involves xenograft models where human tumor cells are implanted into immunocompromised mice.

Workflow: Preclinical Evaluation of Anticancer Drugs

Caption: Preclinical evaluation workflow for anticancer drug candidates.

Antimicrobial Activity: Combating Infectious Diseases

In an era of increasing antimicrobial resistance, the discovery of novel antimicrobial agents is of paramount importance. 2-Phenylpyridine derivatives have emerged as a promising class of compounds with activity against a range of pathogenic microorganisms, including bacteria and fungi.[2][14][15][16]

Spectrum of Antimicrobial Activity

Studies have demonstrated that certain 2-phenyl-N-(pyridin-2-yl)acetamides exhibit antimycobacterial activity, highlighting their potential in the fight against tuberculosis.[2] Additionally, various derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[16]

Experimental Evaluation of Antimicrobial Activity

Standardized methods are crucial for the reliable assessment of the antimicrobial susceptibility of 2-phenylpyridine derivatives.[17]

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the 2-phenylpyridine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.[18][19]

Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain neurodegenerative disorders.[20] 2-Phenylpyridine derivatives have demonstrated potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[21][22]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 2-phenylpyridine derivatives can be attributed to their ability to inhibit pro-inflammatory enzymes and cytokines.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some diarylpyridine scaffolds are known to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[8]

-

Inhibition of Cytokine Production: Certain 4-phenylpyridin-2-yl-guanidine derivatives have been identified as inhibitors of the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[22][23]

Experimental Evaluation of Anti-inflammatory Activity

A variety of in vitro and in vivo models are available to assess the anti-inflammatory potential of 2-phenylpyridine derivatives.[24][25][26]

-

Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of inflammatory enzymes like COX-1 and COX-2.[25]

-

Nitric Oxide (NO) Production Inhibition: The inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro method to screen for anti-inflammatory activity.[27]

Protocol: Inhibition of Nitric Oxide Production in Macrophages

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the 2-phenylpyridine derivative for a short period, followed by stimulation with LPS.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control.

-

Carrageenan-Induced Paw Edema: This is a classic in vivo model to evaluate the acute anti-inflammatory activity of a compound.[24][28] The reduction in paw swelling after administration of the test compound is measured.

Neuroprotective Potential: A Frontier for Exploration

Neurodegenerative diseases represent a significant unmet medical need, and the search for neuroprotective agents is an active area of research. While direct studies on the neuroprotective effects of 2-phenylpyridine derivatives are emerging, the structural similarities to other neuroactive compounds suggest their potential in this therapeutic area.

Rationale for Neuroprotective Activity

The potential neuroprotective effects of 2-phenylpyridine derivatives may stem from their anti-inflammatory and antioxidant properties, as both inflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative disorders.

Experimental Evaluation of Neuroprotective Activity

In vitro models are valuable tools for the initial screening of compounds for neuroprotective effects.[29][30][31][32]

-

Cell-Based Assays: Human neuroblastoma cell lines like SH-SY5Y are commonly used to model neurodegenerative conditions.[29][31] Neurotoxicity can be induced by agents such as amyloid-beta (Aβ) peptides (in models of Alzheimer's disease) or 6-hydroxydopamine (in models of Parkinson's disease).[29][33] The ability of a 2-phenylpyridine derivative to rescue cells from this induced toxicity would indicate neuroprotective potential.

Workflow: In Vitro Neuroprotection Assay

Caption: Workflow for an in vitro neuroprotection assay.

Other Potential Biological Activities

The versatility of the 2-phenylpyridine scaffold extends to other biological activities, including insecticidal properties.[34][35][36][37] A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and shown to exhibit high insecticidal activities against various pests.[34][35]

Synthesis of 2-Phenylpyridine Derivatives

The synthesis of 2-phenylpyridine derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of the C-C bond between the phenyl and pyridine rings.[34][35] Subsequent modifications through reactions like nucleophilic substitution and amidation enable the generation of a diverse library of derivatives for biological screening.[34][35]

Conclusion

The 2-phenylpyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Derivatives based on this core structure have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, with an emerging potential in the realm of neuroprotection. The continued exploration of the structure-activity relationships of these compounds, coupled with the application of robust experimental methodologies, will undoubtedly pave the way for the development of novel and effective drugs to address a multitude of human diseases. This guide provides a foundational understanding for researchers to build upon in their quest for the next generation of 2-phenylpyridine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. ijsat.org [ijsat.org]

- 5. amhsr.org [amhsr.org]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. ro.uow.edu.au [ro.uow.edu.au]

- 12. mdpi.com [mdpi.com]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. woah.org [woah.org]

- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. apec.org [apec.org]

- 20. benchchem.com [benchchem.com]

- 21. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNF_ overproduction- Beneficial action in models of neuropathic pain and of acute lung Scientific Publications - Bioseb In-Vivo Research [bioseb.com]

- 24. pharmacy180.com [pharmacy180.com]

- 25. researchgate.net [researchgate.net]

- 26. Screening Models of Anti-Inflammatory Drugs | PPTX [slideshare.net]

- 27. ir.vistas.ac.in [ir.vistas.ac.in]

- 28. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 30. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]

- 31. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]

- 32. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 33. innoprot.com [innoprot.com]

- 34. mdpi.com [mdpi.com]

- 35. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. mdpi.com [mdpi.com]

Starting materials for 2-Chloro-4-phenylpyridine synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 2-chloro-4-phenylpyridine, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthesis is typically approached as a multi-step process, commencing with the formation of a 4-phenylpyridine core, followed by N-oxidation, and culminating in a regioselective chlorination. This document provides a comprehensive overview of the starting materials, detailed experimental protocols for each key transformation, and quantitative data to facilitate laboratory-scale synthesis and process development.

I. Synthetic Pathways Overview

The synthesis of this compound is most commonly achieved through a two or three-step sequence starting from commercially available pyridine or its derivatives. The general synthetic logic involves the introduction of the phenyl group at the 4-position of the pyridine ring, followed by activation of the 2-position for chlorination via N-oxidation.

Caption: General synthetic workflow for this compound.

II. Synthesis of 4-Phenylpyridine

The initial step involves the synthesis of the 4-phenylpyridine scaffold. A highly efficient and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction.

Starting Materials for 4-Phenylpyridine Synthesis

| Starting Material | Reagent/Catalyst | Solvent | Yield (%) | Reference |

| 4-Bromopyridine hydrochloride & Phenylboronic acid | 7% Pd/WA30, Cs₂CO₃ | N,N-Dimethylacetamide (DMA) | 100 | [1] |

| 4-Chloropyridine & Phenylboronic acid | 7% Pd/WA30, Cs₂CO₃ | N,N-Dimethylacetamide (DMA) | 100 | [1] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the general procedure described by Monguchi, et al.[1].

-

Reaction Setup: In a test tube, combine 7% Pd/WA30 (19.0 mg, 12.5 µmol), the aryl chloride/bromide (250 µmol), phenylboronic acid (375 µmol), and cesium carbonate (163 mg, 500 µmol).

-

Solvent Addition: Add N,N-dimethylacetamide (DMA) (1 mL) to the mixture.

-

Reaction Conditions: Stir the mixture at 80°C under an argon atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) analysis (eluent: hexane-EtOAc, 5:1).

-

Work-up: Upon completion (typically within 12-24 hours), cool the mixture to room temperature, dilute with diethyl ether (5 mL), and pass through a cotton filter.

-

Extraction: Wash the catalyst on the filter with diethyl ether (2 x 15 mL) and water (3 x 10 mL). Separate the layers of the combined filtrate. Extract the aqueous layer with diethyl ether (20 mL).

-

Purification: Combine the organic layers, wash with water (4 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography (eluent: hexane-EtOAc, 10:1) to yield 4-phenylpyridine.

III. Synthesis of 4-Phenylpyridine-N-oxide

The subsequent step is the N-oxidation of 4-phenylpyridine. This transformation is crucial as it activates the pyridine ring for subsequent nucleophilic substitution at the 2-position. Several oxidation methods are available, offering high yields.

Starting Materials for 4-Phenylpyridine-N-oxide Synthesis

| Starting Material | Oxidizing Agent | Solvent | Yield (%) | Reference |

| 4-Phenylpyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Chloroform | 86-90 | [2] |

| 4-Phenylpyridine | Tungstic acid (H₂WO₄) / 30% Hydrogen peroxide | None | 90 | [2] |

| 4-Phenylpyridine | Urea-hydrogen peroxide (UHP) / Formic acid | Formic acid | Not specified | [2] |

Experimental Protocols for N-Oxidation

Method A: Using m-CPBA [2]

-

Reaction Setup: In a suitable flask, dissolve 4-phenylpyridine (5.5-6.7 mmol) in chloroform (2 mL) and cool to 0°C with stirring.

-

Reagent Addition: Gradually add 70% m-CPBA (1 equivalent).

-

Reaction Conditions: Stir the resulting mixture at room temperature for 12 hours, monitoring for the complete consumption of the starting material by TLC.

-

Work-up: Dilute the reaction mixture with chloroform and add solid potassium carbonate (4 equivalents). Stir for an additional 10 minutes.

-

Isolation: Separate the solid by filtration. Dry the filtrate with anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-phenylpyridine-N-oxide.

Method B: Using Tungstic Acid and Hydrogen Peroxide [2]

-

Reaction Setup: Mix tungstic acid (125.0 mg, 0.500 mmol) with 4-phenylpyridine (1.552 g, 10 mmol) and stir at 60°C for 10 minutes.

-

Reagent Addition: Gradually add 30% hydrogen peroxide solution (3.4 mL, 30 mmol) to the mixture.

-

Reaction Conditions: Continue stirring at 60°C for 24 hours.

-

Isolation: Cool the reaction solution to room temperature. The yield can be determined by GC and NMR analysis.

IV. Synthesis of this compound

The final step is the chlorination of 4-phenylpyridine-N-oxide. The use of phosphorus oxychloride (POCl₃) in the presence of a base provides a highly regioselective method for the synthesis of the desired 2-chloropyridine derivative.

Caption: Proposed mechanism for the chlorination of 4-phenylpyridine-N-oxide.

Starting Materials for this compound Synthesis

| Starting Material | Chlorinating Agent | Base | Solvent | Yield (%) | Selectivity | Reference |

| Pyridine-N-oxide | Phosphorus oxychloride (POCl₃) | Triethylamine | Dichloromethane | 90 | 99.2% (for 2-chloropyridine) | [3][4] |

Note: Data is for the analogous reaction with pyridine-N-oxide. Similar high regioselectivity is expected for 4-phenylpyridine-N-oxide.

Experimental Protocol: Chlorination with POCl₃

This protocol is adapted from the highly regioselective method reported by Jung, et al. for the synthesis of 2-chloropyridine.[3].

-

Reaction Setup: In a round-bottom flask, dissolve 4-phenylpyridine-N-oxide (60 mmol) and triethylamine (72 mmol) in a suitable solvent such as dichloromethane (48-66 mL).

-

Reagent Addition: Prepare a solution of phosphorus oxychloride (72 mmol) in the same solvent (32 mL). Add this solution dropwise to the stirred solution of the N-oxide at 10°C.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture and maintain it at a gentle reflux for the required time (monitoring by TLC is recommended to determine completion).

-

Work-up: After cooling, concentrate the mixture in vacuo.

-

Isolation and Purification: Treat the residue with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

V. Conclusion

The synthesis of this compound is a well-established process that can be achieved in high yields through a sequence of reliable and scalable reactions. The Suzuki-Miyaura coupling provides an efficient route to the 4-phenylpyridine core, which can be readily oxidized to the corresponding N-oxide. The final regioselective chlorination using phosphorus oxychloride and a tertiary amine base is a robust method for the introduction of the chlorine atom at the 2-position. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

Stability and Storage of 2-Chloro-4-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-4-phenylpyridine (CAS No: 42260-39-9). Understanding the stability profile of this versatile building block is critical for its effective use in pharmaceutical synthesis, agrochemical development, and materials science. This document outlines known stability data, recommended storage protocols, and methodologies for assessing its stability.

Core Stability and Storage Recommendations

This compound is a white to off-white crystalline powder that is generally stable under recommended storage conditions.[1] However, like many halogenated pyridines, its stability can be influenced by temperature, light, moisture, and incompatible materials. Adherence to proper storage and handling protocols is crucial to maintain its purity and reactivity.

Summary of Storage Conditions

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool, dry place. Specific recommendations include room temperature and refrigeration (0-8°C). | [1][2] |

| Atmosphere | Store in a well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture. | [3] |

| Container | Keep container tightly closed. | [3] |

| Light | Protect from light. | [4] |

| Incompatibilities | Avoid strong oxidizing agents. | [4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₁H₈ClN |

| Molecular Weight | 189.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | ≥ 95% (HPLC) |

| Boiling Point | 303°C |

| Flash Point | 166°C |

| Density | 1.2 g/cm³ |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, inferences can be drawn from the reactivity of similar compounds, such as other chloropyridines and phenylpyridines.

-

Hydrolysis: The chloro-substituent on the pyridine ring can be susceptible to hydrolysis, particularly under basic conditions, to form the corresponding hydroxypyridine derivative. The rate of hydrolysis can be influenced by the electronic effects of the phenyl group.

-

Photodegradation: Exposure to UV light may lead to the degradation of the molecule. Studies on similar compounds like 2-chloropyridine have shown that photodegradation can occur, leading to a variety of intermediate products.[5]

-

Thermal Degradation: At elevated temperatures, thermal decomposition may occur. Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6]

-

Oxidation: Reaction with strong oxidizing agents can lead to the degradation of the pyridine ring and the phenyl group.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in research and development, conducting stability studies is essential. The following are generalized protocols for forced degradation studies, which can be adapted to develop a stability-indicating analytical method.

Forced Degradation Studies

Objective: To intentionally degrade the sample to identify potential degradation products and to validate the specificity of an analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the mixture at room temperature (25°C) for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature (25°C) for 24 hours.

-

Oxidative Stress: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature (25°C) for 12 hours.

-

Thermal Stress: Expose a solid sample of the compound to a temperature of 60°C for 24 hours.

-

Photolytic Stress: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.

3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining parent compound and identify any major degradation products.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent this compound from its potential degradation products.

Initial Chromatographic Conditions:

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV scan (e.g., 254 nm) |

| Injection Volume | 10 µL |

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizing Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Caption: A logical workflow for assessing the stability of this compound.

References

- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. synchem.de [synchem.de]

- 5. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Phenylpyridine Analogs: Key Intermediates and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyridine scaffold is a privileged structural motif in medicinal chemistry, materials science, and catalysis. Its derivatives exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties, and are crucial components in organic light-emitting diodes (OLEDs) and photoredox catalysis. This technical guide provides a comprehensive overview of the key intermediates and synthetic strategies employed in the preparation of 2-phenylpyridine analogs, with a focus on providing actionable experimental protocols and comparative data to aid in research and development.

Core Synthetic Strategies and Key Intermediates

The construction of the 2-phenylpyridine core and its analogs predominantly relies on the formation of a carbon-carbon bond between a pyridine ring and a phenyl ring. Several key intermediates are central to these syntheses, with the choice of methodology often depending on the desired substitution pattern, functional group tolerance, and scalability. The most prevalent strategies involve transition-metal-catalyzed cross-coupling reactions, which offer a versatile and efficient means to construct the biaryl linkage.

The primary intermediates in these reactions are:

-

Halopyridines (A): 2-chloropyridines and 2-bromopyridines are the most common electrophilic partners in cross-coupling reactions. Their synthesis is well-established, typically proceeding from the corresponding aminopyridines.

-

Phenylboronic Acids (B): These organoboron compounds are widely used nucleophilic partners in Suzuki-Miyaura cross-coupling reactions due to their stability, commercial availability, and tolerance of a broad range of functional groups.

-

Organozinc Reagents (Pyridylzincs) (C): Utilized in Negishi cross-coupling, these reagents are prepared from the corresponding halopyridines and offer high reactivity.

-

Organotin Reagents (Pyridylstannanes) (D): Employed in Stille cross-coupling, these intermediates are known for their tolerance of various functional groups but are associated with toxicity concerns.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a critical decision in the development of 2-phenylpyridine analogs. The following tables provide a comparative summary of quantitative data for the synthesis of key intermediates and the subsequent formation of the 2-phenylpyridine core using various cross-coupling methods.

Table 1: Synthesis of Key Halopyridine Intermediates

| Intermediate | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | 2-Aminopyridine | 48% HBr, Br₂, NaNO₂ | Water | 0 to 25 | 2.5 | 86-92 | Organic Syntheses |

| 2-Chloropyridine | Pyridine-N-oxide | POCl₃, Triethylamine | - | Reflux | - | 90 | Semantic Scholar[1] |

| 2-Chloropyrimidine | 2-Aminopyrimidine | Conc. HCl, NaNO₂ | Water | -15 to 0 | 2 | - | Organic Syntheses[2] |

Table 2: Synthesis of Phenylboronic Acid

| Intermediate | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic Acid | Phenylmagnesium bromide | Trimethyl borate, then H₂O | Ether/Toluene | Reflux | - | - | Georganics |

| (3,4,5-trifluorophenyl)boronic acid | 1-bromo-3,4,5-trifluorobenzene | Mg, Trimethyl borate, then H₂O | Ether | Reflux | 3 | - | Organic Syntheses[3] |

Table 3: Comparative Yields for the Synthesis of 2-Phenylpyridine Analogs via Cross-Coupling Reactions

| 2-Phenylpyridine Analog | Coupling Method | Pyridine Substrate | Phenyl Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenylpyridine | Reductive Cross-Coupling | Pyridine | Iodobenzene | Pd/C | Zn | Water | - | - | ~50 | Request PDF[4] |

| 2-(Mesityl)pyridine | Suzuki-Miyaura | 2-Bromopyridine | Mesitylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/Ethanol/Water | - | - | - | ResearchGate[5] |

| 2,2'-Bipyridine | Negishi | 2-Bromopyridine | 2-Pyridylzinc bromide | Pd/Al₂O₃ | - | - | MW | 1 | - | MDPI[6] |

| Functionalized 2,2'-Bipyridines | Stille | Halopyridine | Organostannane | Pd Catalyst | - | - | - | - | High | ACS Publications[7] |

| 5-Aryl-2-methylpyridin-3-amine | Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | - | Moderate to Good | PMC - NIH |

| 2-Arylpyridines | Suzuki-Miyaura | Pyridine-2-sulfonyl fluoride | (Hetero)aryl boronic acids | Pd(dppf)Cl₂ | - | - | 65-100 | - | 5-89 | Scholarship @ Claremont |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide step-by-step procedures for the preparation of key intermediates and the execution of the most common cross-coupling reactions.

Synthesis of 2-Bromopyridine

This procedure is adapted from Organic Syntheses.

-

In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place 790 mL of 48% hydrobromic acid.

-

Cool the flask to 10-20°C in an ice-salt bath and add 150 g of 2-aminopyridine over approximately 10 minutes.

-

While maintaining the temperature at 0°C or lower, add 240 mL of bromine dropwise.

-

A solution of 275 g of sodium nitrite in 400 mL of water is then added dropwise over 2 hours, keeping the temperature at 0°C or below.

-

After stirring for an additional 30 minutes, a solution of 600 g of sodium hydroxide in 600 mL of water is added at a rate that keeps the temperature below 20-25°C.

-

Extract the reaction mixture with four 250-mL portions of ether.

-

Dry the combined ether extracts over solid potassium hydroxide for 1 hour and then distill to yield 2-bromopyridine (boiling point 74–75°C/13 mm). The expected yield is 216–230 g (86–92%).

Synthesis of Phenylboronic Acid

This procedure is a general method based on the Grignard reaction.

-

Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Cool the Grignard reagent to -78°C and slowly add a solution of trimethyl borate in anhydrous diethyl ether.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding it to a cold aqueous acid solution (e.g., HCl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield phenylboronic acid, which can be further purified by recrystallization.

General Procedure for Suzuki-Miyaura Cross-Coupling

This is a representative protocol for the synthesis of 2-phenylpyridine analogs.

-

To a reaction vessel, add the 2-halopyridine (1.0 eq), the phenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylpyridine analog.

Visualization of Synthetic and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the synthesis of 2-phenylpyridine analogs and a representative signaling pathway where these compounds have shown biological activity.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis of 2-phenylpyridine analogs via Suzuki-Miyaura coupling.

Signaling Pathway: Inhibition of Thioredoxin Reductase

Research has indicated that some 2-phenylpyridine derivatives exert their anticancer effects by inhibiting thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis.[8]

Caption: Proposed mechanism of anticancer activity for some 2-phenylpyridine derivatives.

This guide serves as a foundational resource for chemists and researchers engaged in the synthesis and development of 2-phenylpyridine analogs. The provided protocols and comparative data are intended to streamline synthetic efforts and facilitate the discovery of novel compounds with significant therapeutic and technological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02173H [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application